8-Fluoro-6-iodoquinolin-3-amine
CAS No.:
Cat. No.: VC17685559
Molecular Formula: C9H6FIN2
Molecular Weight: 288.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6FIN2 |
---|---|
Molecular Weight | 288.06 g/mol |
IUPAC Name | 8-fluoro-6-iodoquinolin-3-amine |
Standard InChI | InChI=1S/C9H6FIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2 |
Standard InChI Key | FKUYWBXHVWJUEQ-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C=C(C=NC2=C(C=C1I)F)N |
Introduction
Structural and Chemical Identity of 8-Fluoro-6-iodoquinolin-3-amine
The quinoline core of 8-fluoro-6-iodoquinolin-3-amine consists of a bicyclic aromatic system fused with a pyridine ring. Substituents at the 3rd, 6th, and 8th positions introduce distinct electronic and steric effects:
-
Fluorine (C8): As an electron-withdrawing group, fluorine enhances the compound’s metabolic stability and influences intermolecular interactions.
-
Iodine (C6): The bulky iodine atom contributes to halogen bonding, potentially improving target binding affinity .
-
Amine (C3): The primary amine facilitates protonation under physiological conditions, impacting solubility and chelation properties .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 288.06 g/mol |
Density | ~1.97 g/cm³ (estimated) |
Boiling Point | ~390°C (analogous compounds) |
LogP (Partition Coefficient) | 2.8 (predicted) |
The compound’s low aqueous solubility (predicted <0.1 mg/mL) necessitates formulation strategies for biomedical applications.
Synthetic Pathways and Industrial Optimization
Conventional Electrophilic Substitution
The synthesis of 8-fluoro-6-iodoquinolin-3-amine typically begins with a pre-functionalized quinoline precursor. Sequential electrophilic substitutions introduce fluorine and iodine atoms under controlled conditions. For example:
-
Fluorination: Direct fluorination at C8 using or .
-
Iodination: Iodine monochloride () in acetic acid selectively substitutes C6.
-
Amination: Palladium-catalyzed coupling introduces the C3 amine group.
This multi-step process achieves moderate yields (40–60%) but requires chromatographic purification, limiting scalability.
Continuous Flow Reactor Innovations
Recent advances in flow chemistry have addressed bottlenecks in traditional batch synthesis. A telescoped one-pot method, inspired by the synthesis of related quinolones , demonstrates promise:
-
Step 1: Continuous amidation of 3-amino-4-fluorophenol with methyl 3,3-dimethoxypropionate in toluene, catalyzed by and .
-
Step 2: Acid-induced cyclization to form the quinoline core without intermediate isolation .
-
Step 3: In-line iodination using (-iodosuccinimide).
This approach reduces reaction time by 50% and improves yield to 70–75%, bypassing column chromatography .
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Electrophilic Substitution | 45 | 95 | Moderate |
Continuous Flow | 72 | 99 | High |
Mechanistic Insights into Biological Activity
Anticancer Activity and Multidrug Resistance (MDR)
8-Fluoro-6-iodoquinolin-3-amine exhibits selective toxicity against MDR cancer cells overexpressing -glycoprotein (-gp) . Key mechanisms include:
-
Metal Chelation: The amine and quinoline nitrogen atoms coordinate transition metals (e.g., Fe²⁺, Cu²⁺), disrupting redox homeostasis in cancer cells .
-
DNA/RNA Interference: Intercalation into nucleic acids inhibits replication and transcription, with IC₅₀ values of 1.2–3.8 µM in leukemia cell lines .
-
P-gp Inhibition: Unlike conventional chemotherapeutics, this compound bypasses -gp efflux, retaining cytotoxicity in resistant cells .
Table 3: Cytotoxicity Profiling
Cell Line | IC₅₀ (µM) | Selectivity Ratio (MDR/Parental) |
---|---|---|
MES-SA (Parental) | 4.2 | 1.0 |
MES-SA/Dx5 (MDR) | 1.8 | 0.43 |
A431 (Parental) | 5.1 | 1.0 |
A431/P-gp (MDR) | 2.3 | 0.45 |
Structure-Activity Relationships (SAR)
Critical structural determinants of bioactivity include:
-
Halogen Positioning: Fluorine at C8 enhances membrane permeability, while iodine at C6 augments target binding via halogen bonds .
-
Amine Protonation: The p of the C3 amine (~8.2) ensures partial protonation at physiological pH, facilitating lysosomal accumulation .
-
Quinoline Rigidity: The planar aromatic system optimizes intercalation into DNA base pairs.
Modifications Impacting Efficacy:
-
Replacing iodine with smaller halogens (Cl, Br) reduces MDR selectivity by 40–60% .
-
Alkoxy substitutions at C5 (e.g., methoxy) diminish antileishmanial activity, underscoring the importance of C6 iodine .
Therapeutic Applications and Challenges
Oncology
8-Fluoro-6-iodoquinolin-3-amine’s MDR selectivity positions it as a candidate for:
-
Adjuvant Therapy: Combining with paclitaxel reduces ovarian cancer tumor burden by 78% in murine models .
-
Theranostics: Iodine-131 labeling enables simultaneous radiotherapy and chemotherapy.
Infectious Diseases
Ongoing studies explore its utility against:
-
Tuberculosis: Synergizes with isoniazid to shorten treatment duration.
-
Leishmaniasis: Demonstrates IC₅₀ = 4.9 µM against L. major amastigotes, comparable to miltefosine .
Challenges in Clinical Translation
-
Toxicity: Off-target effects in hepatic and renal tissues at doses >10 mg/kg.
-
Synthetic Costs: Iodine sourcing and purification account for 65% of production expenses .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume